Octhilinone has been primarily studied for its antimicrobial activity, meaning it can kill or inhibit the growth of microorganisms like bacteria and fungi. This property has led to its investigation as a potential biocide in various applications, including:
Recent research has revealed a different potential application for octhilinone. Studies have shown that it can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the breakdown of endocannabinoids in the body []. Endocannabinoids are naturally occurring molecules that interact with the cannabinoid receptor system, influencing various physiological processes. By inhibiting MAGL, octhilinone could potentially extend the effects of endocannabinoids and is being investigated for its therapeutic potential in conditions like pain and inflammation, although further research is needed to confirm its efficacy and safety for these purposes [].
Octhilinone, known chemically as 2-Octyl-4-isothiazolin-3-one, belongs to the class of 1,2-thiazoles. It is characterized by a thiazol-3-one structure with an octyl group substituted at the nitrogen position (position 2). This compound appears as a yellowish transparent thick liquid and has a molecular formula of C₁₁H₁₉NOS, with a molecular weight of 213.34 g/mol. It is primarily recognized for its fungicidal and antibacterial properties, making it useful in agricultural applications, particularly for treating diseases in fruit trees .
Octhilinone exhibits significant biological activity, particularly as a fungicide and antibacterial agent. It is effective against a range of fungal pathogens and is used in the agricultural sector to manage diseases affecting crops. Its toxicity profile indicates it can be harmful if inhaled or ingested, and it may cause allergic reactions upon skin contact . The compound's efficacy against microbial growth makes it a valuable agent in both agricultural and industrial applications.
The synthesis of Octhilinone can be achieved through several methods:
These methods underscore the versatility of Octhilinone in chemical synthesis and its potential for producing related compounds with tailored characteristics.
Octhilinone finds applications across various fields:
Studies on Octhilinone's interactions focus on its biological activity against various microorganisms. Its effectiveness as a biocide has been demonstrated through numerous assays that evaluate its ability to inhibit fungal growth and bacterial proliferation. Additionally, research indicates that Octhilinone's toxicity profiles necessitate careful handling due to potential health risks associated with exposure .
Several compounds share structural similarities with Octhilinone, including:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Octyl-2H-isothiazol-3-one | Similar thiazole structure | Often used as a preservative in personal care products. |
5-Chloro-2-methyl-4-isothiazolin-3-one | Contains chlorine substituent | Known for its potent antifungal properties. |
2-Hydroxy-4-methyl-4-isothiazolin-3-one | Hydroxyl group addition | Exhibits different solubility characteristics. |
Octhilinone is unique due to its specific octyl substitution which enhances its lipophilicity, making it particularly effective in formulations aimed at protecting wood and crops from microbial attack. Its combination of antibacterial and antifungal properties sets it apart from other similar compounds, allowing for broader applications in both agricultural and industrial contexts .
Corrosive;Acute Toxic;Irritant;Environmental Hazard